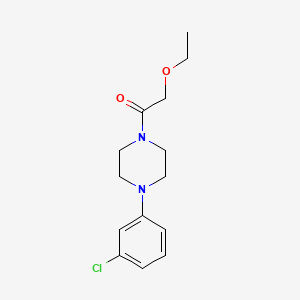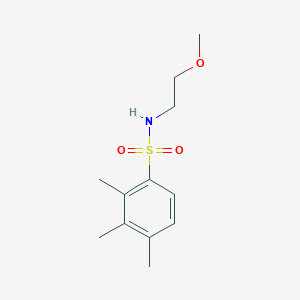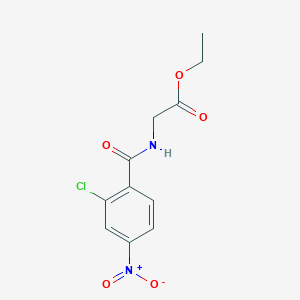
2-(3,5-di-tert-butylphenyl)-4-(4-nitrobenzylidene)-1,3-oxazol-5(4H)-one
Overview
Description
2-(3,5-di-tert-butylphenyl)-4-(4-nitrobenzylidene)-1,3-oxazol-5(4H)-one, also known as DPN, is a chemical compound that has been widely studied for its potential applications in scientific research. DPN is a fluorescent ligand that binds to estrogen receptors, making it a valuable tool for studying the mechanisms of estrogen signaling in cells.
Scientific Research Applications
2-(3,5-di-tert-butylphenyl)-4-(4-nitrobenzylidene)-1,3-oxazol-5(4H)-one has been used in a variety of scientific research applications, particularly in the field of estrogen signaling. This compound is a selective estrogen receptor modulator (SERM) that binds to estrogen receptors alpha and beta. This makes it a valuable tool for studying the effects of estrogen on cells, as well as the mechanisms of estrogen signaling. This compound has been used to study the effects of estrogen on breast cancer cells, as well as its potential applications in the treatment of osteoporosis and other estrogen-related conditions.
Mechanism of Action
2-(3,5-di-tert-butylphenyl)-4-(4-nitrobenzylidene)-1,3-oxazol-5(4H)-one binds to estrogen receptors alpha and beta, resulting in a conformational change that allows for the recruitment of co-activators and the activation of downstream signaling pathways. This leads to the transcriptional activation of estrogen-responsive genes, which can have a variety of effects on cell growth, differentiation, and survival. This compound has been shown to have a higher binding affinity for estrogen receptor beta than estrogen receptor alpha, making it a valuable tool for studying the specific effects of each receptor subtype.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are largely dependent on the specific cell type and signaling pathway being studied. This compound has been shown to have anti-proliferative effects on breast cancer cells, as well as potential applications in the treatment of osteoporosis and other estrogen-related conditions. This compound has also been shown to have neuroprotective effects in animal models of Alzheimer's disease, suggesting that it may have potential applications in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
2-(3,5-di-tert-butylphenyl)-4-(4-nitrobenzylidene)-1,3-oxazol-5(4H)-one has several advantages for use in lab experiments, including its high binding affinity for estrogen receptors, its selectivity for estrogen receptor beta, and its fluorescent properties. However, there are also some limitations to its use, including its relatively low solubility in aqueous solutions and its potential for non-specific binding to other proteins and molecules.
Future Directions
There are several potential future directions for research on 2-(3,5-di-tert-butylphenyl)-4-(4-nitrobenzylidene)-1,3-oxazol-5(4H)-one, including its potential applications in the treatment of estrogen-related conditions, its use as a tool for studying the mechanisms of estrogen signaling, and its potential applications in the treatment of neurodegenerative diseases. Further optimization of the synthesis method for this compound could also lead to increased yield and purity, making it more accessible for research purposes.
properties
IUPAC Name |
(4Z)-2-(3,5-ditert-butylphenyl)-4-[(4-nitrophenyl)methylidene]-1,3-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4/c1-23(2,3)17-12-16(13-18(14-17)24(4,5)6)21-25-20(22(27)30-21)11-15-7-9-19(10-8-15)26(28)29/h7-14H,1-6H3/b20-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITTXZLIMFRSRMT-JAIQZWGSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C2=NC(=CC3=CC=C(C=C3)[N+](=O)[O-])C(=O)O2)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1)C2=N/C(=C\C3=CC=C(C=C3)[N+](=O)[O-])/C(=O)O2)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3aS*,5S*,9aS*)-2-(3-chlorobenzyl)-5-(1,3-dimethyl-1H-pyrazol-4-yl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4656530.png)


![5-ethyl-N-(4-{N-[(4-hydroxyphenyl)acetyl]ethanehydrazonoyl}phenyl)-3-thiophenecarboxamide](/img/structure/B4656554.png)
![2-chloro-N'-[3-phenyl-1-(2-phenylvinyl)-2-propen-1-ylidene]benzohydrazide](/img/structure/B4656561.png)
![2-{[4-isobutyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4656563.png)
![3-({[3-(aminocarbonyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4656564.png)
![2-({5-[4-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-cyclohexylacetamide](/img/structure/B4656568.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dihydro-2(1H)-isoquinolinecarbothioamide](/img/structure/B4656575.png)
![4-nitro-N-[2-(phenylthio)ethyl]benzenesulfonamide](/img/structure/B4656590.png)
![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2-fluorophenyl)urea](/img/structure/B4656603.png)

![N-(4-bromo-3-chlorophenyl)-2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4656623.png)
